4-Chloro-3-fluorostyrene

Übersicht

Beschreibung

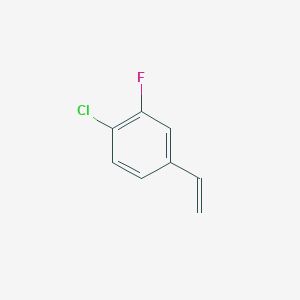

4-Chloro-3-fluorostyrene is an organic compound with the molecular formula C8H6ClF. It is a derivative of styrene, where the aromatic ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorostyrene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a palladium catalyst, a base, and a solvent under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-fluorostyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

Polymerization: The compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Addition Reactions: Catalysts such as palladium or platinum are used for hydrogenation, while halogenation may require halogen sources like bromine or chlorine.

Polymerization: Radical initiators or catalysts are used to initiate the polymerization process.

Major Products Formed

Substitution Reactions: Products include substituted styrenes with various functional groups.

Addition Reactions: Products include saturated or halogenated derivatives of this compound.

Polymerization: Products include polymers with specific properties tailored for industrial applications.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-fluorostyrene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

Medicine: It may be involved in the development of pharmaceuticals and drug delivery systems.

Industry: The compound is used in the production of specialty polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluorostyrene depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical or catalytic polymerization to form long-chain polymers. In substitution reactions, the chlorine or fluorine atoms are replaced by nucleophiles through nucleophilic substitution mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chlorostyrene: Similar structure but lacks the fluorine atom.

3-Fluorostyrene: Similar structure but lacks the chlorine atom.

4-Bromo-3-fluorostyrene: Similar structure with bromine instead of chlorine.

Uniqueness

4-Chloro-3-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and the properties of the resulting products. This dual substitution can provide unique electronic and steric effects that are not present in other similar compounds .

Biologische Aktivität

4-Chloro-3-fluorostyrene is a substituted styrene compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article reviews the biological activity of this compound, focusing on its metabolic transformations, toxicity, and potential applications.

This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring. Its chemical structure can be represented as follows:

Metabolic Transformations

Research has indicated that this compound undergoes co-metabolic transformations in certain bacterial strains. A study focusing on Pseudomonas fluorescens revealed that this organism can utilize this compound as a co-substrate, leading to the production of various metabolites. Key findings from this study include:

- Co-Metabolism : The presence of non-substituted styrene is crucial for the effective co-metabolic process involving this compound .

- Inhibition Factors : The study identified that both the product and substrate could inhibit the co-metabolic reaction, with salt and trace elements influencing this inhibition .

- Product Yield : The optimized conditions allowed for a significant increase in product yield, achieving approximately 6.7 g/L of co-product after extended incubation periods .

Toxicity and Environmental Impact

The biological activity of this compound also raises concerns regarding its toxicity. Research has shown that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and substituents. For instance:

- Toxicological Studies : Investigations into related chlorinated compounds suggest potential cytotoxic effects, which may extend to this compound due to its structural similarities .

- Environmental Persistence : The stability of halogenated styrenes in environmental conditions raises questions about their persistence and bioaccumulation in ecosystems .

Applications in Material Science

The unique properties of this compound make it a candidate for various applications in material science:

- Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and chemical resistance due to the presence of halogen substituents .

- Liquid Crystals : Its structural characteristics allow it to exhibit mesomorphic properties, making it suitable for applications in liquid crystal displays (LCDs) .

Case Study 1: Co-Metabolism in Pseudomonas fluorescens

A detailed investigation into the co-metabolic pathways involving this compound was conducted using Pseudomonas fluorescens. The study outlined the following parameters:

| Parameter | Value |

|---|---|

| Initial Concentration | 88 mM (2202 μmol) |

| pH | Adjusted to 8 |

| Reaction Time | Up to 504 hours |

| Product Yield | 6.7 g/L after optimization |

This case study highlights the potential for bioremediation applications utilizing this compound.

Case Study 2: Toxicity Assessment

A comparative toxicity assessment was conducted on chlorinated styrenes, including this compound. Results indicated:

| Compound | LC50 (mg/L) |

|---|---|

| This compound | TBD (to be determined) |

| Related Chlorinated Compounds | Varies widely |

This assessment underscores the need for further toxicological studies specific to this compound.

Eigenschaften

IUPAC Name |

1-chloro-4-ethenyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHKYZAFKYYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.